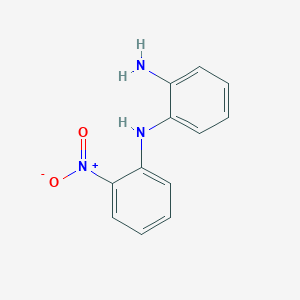
1,2-Benzenediamine, N1-(2-nitrophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Benzenediamine, N1-(2-nitrophenyl)- is an organic compound that belongs to the class of substituted benzenediamines. This compound is characterized by the presence of a nitrophenyl group attached to the benzene-1,2-diamine core. It is a significant intermediate in organic synthesis and has various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
1,2-Benzenediamine, N1-(2-nitrophenyl)- can be synthesized through a nucleophilic aromatic substitution reaction. One common method involves the reaction of 2-fluoronitrobenzene with benzene-1,2-diamine under basic conditions. The reaction typically requires a solvent such as ethanol and a base like potassium carbonate. The mixture is heated to facilitate the substitution reaction, resulting in the formation of 1,2-Benzenediamine, N1-(2-nitrophenyl)- .
Industrial Production Methods
Industrial production of 1,2-Benzenediamine, N1-(2-nitrophenyl)- often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
1,2-Benzenediamine, N1-(2-nitrophenyl)- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Potassium carbonate, ethanol, heat.
Oxidation: Nitric acid, hydrogen peroxide.
Major Products Formed
Reduction: N1-(2-Aminophenyl)benzene-1,2-diamine.
Substitution: Various substituted benzenediamines depending on the nucleophile used.
Oxidation: Nitroso or nitro derivatives of 1,2-Benzenediamine, N1-(2-nitrophenyl)-.
科学的研究の応用
1,2-Benzenediamine, N1-(2-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules, including heterocycles and polymers.
Biology: Investigated for its potential as a ligand in metal ion coordination complexes, which can be used in biological assays and imaging.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1,2-Benzenediamine, N1-(2-nitrophenyl)- involves its interaction with molecular targets through its functional groups. The nitrophenyl and amino groups can participate in hydrogen bonding, coordination with metal ions, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
o-Phenylenediamine: An isomer of 1,2-Benzenediamine, N1-(2-nitrophenyl)- with amino groups at the ortho positions.
m-Phenylenediamine: An isomer with amino groups at the meta positions.
p-Phenylenediamine: An isomer with amino groups at the para positions.
Uniqueness
1,2-Benzenediamine, N1-(2-nitrophenyl)- is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and biological activity compared to its isomers. This compound’s ability to undergo specific reactions and form coordination complexes makes it valuable in various applications .
特性
CAS番号 |
2055-56-3 |
|---|---|
分子式 |
C12H11N3O2 |
分子量 |
229.23 g/mol |
IUPAC名 |
2-N-(2-nitrophenyl)benzene-1,2-diamine |
InChI |
InChI=1S/C12H11N3O2/c13-9-5-1-2-6-10(9)14-11-7-3-4-8-12(11)15(16)17/h1-8,14H,13H2 |
InChIキー |
VQVJMSMIMXHFNL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)N)NC2=CC=CC=C2[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


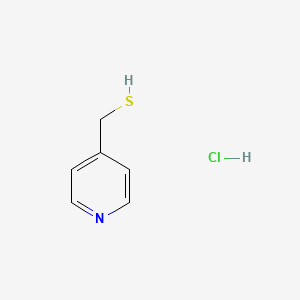
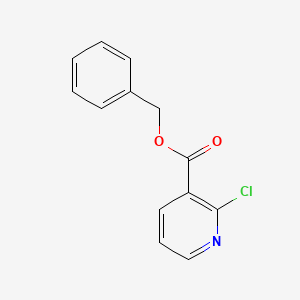
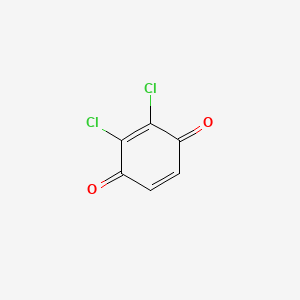
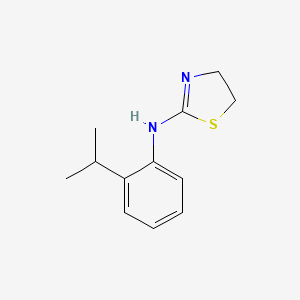
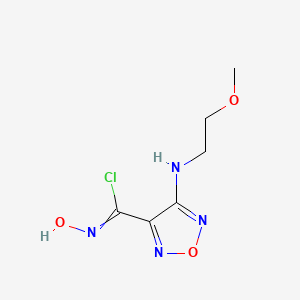
![2-(4-Fluorophenyl)-5-methoxybenzo[B]thiophene-3-carboxylic acid](/img/structure/B8745276.png)

![2-(Benzo[d][1,3]dioxol-5-yloxy)ethanol](/img/structure/B8745297.png)
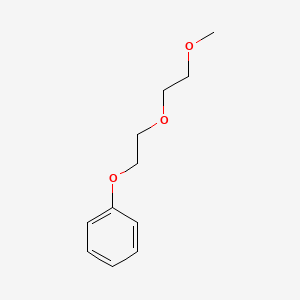


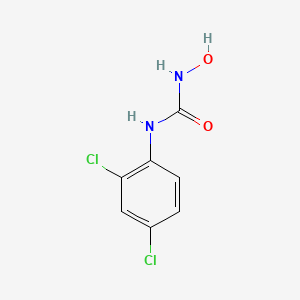
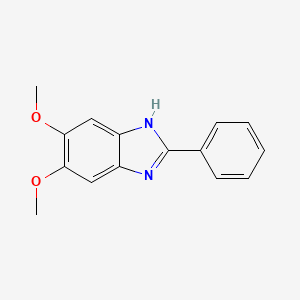
![5-Methylfuro[3,2-b]pyridine](/img/structure/B8745343.png)
